molecular formula C19H13BrFNOS B3129659 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 339104-54-0

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide

Cat. No.: B3129659
CAS No.: 339104-54-0
M. Wt: 402.3 g/mol
InChI Key: WMTPHVMFKXXEDL-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromophenyl, sulfanyl, phenyl, and fluorobenzenecarboxamide groups, which contribute to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

The compound has been tested for antimicrobial action against bacterial and fungal strains , suggesting that it may interact with proteins or enzymes essential for the growth and survival of these microorganisms.

Result of Action

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide has demonstrated antimicrobial action against bacterial and fungal strains . This suggests that the compound’s action results in the inhibition of growth or survival of these microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-bromophenylthiol: This can be achieved by reacting 4-bromophenyl chloride with thiourea under basic conditions.

    Coupling with 4-fluorobenzenecarboxylic acid: The 4-bromophenylthiol is then coupled with 4-fluorobenzenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The intermediate product is then subjected to amidation to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenylthiol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
  • N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
  • N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide

Uniqueness

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNOS/c20-14-3-9-17(10-4-14)24-18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTPHVMFKXXEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224136
Record name N-[4-[(4-Bromophenyl)thio]phenyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-54-0
Record name N-[4-[(4-Bromophenyl)thio]phenyl]-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(4-Bromophenyl)thio]phenyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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